molecular formula C16H12FN3O2 B2993578 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide CAS No. 865249-72-5

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

Cat. No.: B2993578
CAS No.: 865249-72-5
M. Wt: 297.289
InChI Key: NZNZRCNFBVHISL-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical and physical properties, as fluorine substitution is often used in medicinal chemistry to increase the binding affinity of the protein-ligand complex .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as fluorinated pyrazoles are synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques could likely be used to confirm the structure of “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” as well.

Scientific Research Applications

Antimicrobial Properties

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Compounds containing similar structures have shown promising antimicrobial activity against various bacteria and fungi. For instance, Desai et al. (2013) synthesized derivatives that exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, Karthikeyan et al. (2008) reported that certain 1,3,4-oxadiazole derivatives displayed good bactericidal and fungicidal activities (Karthikeyan, Jagadeesh Prasad, Mahalinga, Holla, & Suchetha Kumari, 2008).

Anticancer Activity

Research has also explored the anticancer potential of compounds related to this compound. Ravinaik et al. (2021) designed and synthesized benzamide derivatives with significant anticancer activity against multiple cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study by Koçyiğit-Kaymakçıoğlu et al. (2012) demonstrated the potential of 1,3,4-oxadiazole derivatives as candidates for therapeutic interventions against fungal infections and highlighted their anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).

Pharmacokinetics and Metabolism

Studies have also focused on the metabolism and disposition of similar fluorobenzamide compounds. Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion balance of fluorobenzamide derivatives in rats and dogs, providing insights into their pharmacokinetics (Monteagudo et al., 2007).

Fluorescence and Imaging Applications

Fluorinated oxadiazoles, including compounds structurally related to this compound, have also been studied for their potential in fluorescence and imaging applications. For example, Hamciuc et al. (2005) synthesized fluorinated poly(1,3,4-oxadiazole-ether-imide)s which exhibited blue fluorescence and high thermal stability, suggesting their utility in imaging applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Insecticidal and Repellent Properties

Furthermore, the insecticidal and repellent properties of compounds with a similar structure have been evaluated. Tabanca et al. (2013) synthesized hydrazide-hydrazones and corresponding 1,3,4-oxadiazoles that demonstrated biting deterrent and larvicidal activities against Aedes aegypti, a mosquito species (Tabanca et al., 2013).

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZRCNFBVHISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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